Enhanced Lipophilicity: Methyl Orotate vs. Orotic Acid (LogP Comparison)
Methyl orotate demonstrates a higher calculated LogP value compared to its parent acid, orotic acid. Specifically, methyl orotate exhibits a LogP of -1.16 to -0.9 [1], whereas orotic acid has a LogP of -0.83 [2] or as low as -1.40 [3]. This indicates that methyl orotate is less polar and more lipophilic, which is a critical differentiator for applications requiring improved passive diffusion across biological membranes. The esterified form is designed to enhance cellular uptake, as the lipophilic methyl ester facilitates membrane permeability, after which intracellular esterases hydrolyze it to release the active orotic acid .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -1.16 to -0.9 [1] |
| Comparator Or Baseline | Orotic acid: LogP = -0.83 [2] or -1.40 [3] |
| Quantified Difference | Methyl orotate is 0.33 to 0.50 LogP units higher (less negative), indicating increased lipophilicity. |
| Conditions | Computed and predicted LogP values from authoritative databases (ChemSrc, ChemicalBook, FoodDB, Parchem). |
Why This Matters
Higher LogP value for methyl orotate directly correlates with improved membrane permeability, a critical factor for in vitro cell-based assays and in vivo prodrug strategies, guiding procurement for research on intracellular delivery of orotate.
- [1] PubChem. (2025). Methyl 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate - Computed Descriptors. PubChem CID 80257. View Source
- [2] FoodB. (2010). Showing Compound Orotic acid (FDB012327). Retrieved April 16, 2026. View Source
- [3] Hzbp. (n.d.). Orotic acid, 99%. Retrieved April 16, 2026. View Source
